

# Application Notes and Protocols: Recrystallization of 7-Methoxyquinazoline

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## Compound of Interest

Compound Name: 7-Methoxyquinazoline

Cat. No.: B158907

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This document provides a detailed protocol for the purification of **7-Methoxyquinazoline** via recrystallization. The procedure is based on established chemical principles and data from related quinazoline derivatives.

## Introduction

**7-Methoxyquinazoline** is a key intermediate in the synthesis of various biologically active compounds. The purity of this starting material is crucial for the successful synthesis and efficacy of the final products. Recrystallization is a fundamental technique used to purify solid organic compounds, leveraging differences in solubility between the compound of interest and its impurities in a given solvent at varying temperatures.<sup>[1][2]</sup> This process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the formation of pure crystals of the desired compound, while impurities remain dissolved in the mother liquor.<sup>[1][2]</sup>

## Data Presentation

The following table summarizes the key quantitative parameters for the recrystallization of **7-Methoxyquinazoline**. These values are based on a typical laboratory-scale purification.

Parameter	Value	Unit	Notes
Starting Material Mass	5.0	g	Crude 7-Methoxyquinazoline
Recrystallization Solvent	Ethyl Acetate / Hexane	-	Initial dissolution in ethyl acetate, followed by the addition of hexane as an anti-solvent.
Volume of Ethyl Acetate	25	mL	Approximate volume to dissolve the crude product near boiling point.
Volume of Hexane	50-75	mL	Added portion-wise to induce precipitation.
Dissolution Temperature	~77	°C	Boiling point of ethyl acetate.
Crystallization Temperature	0 - 5	°C	Cooling in an ice bath to maximize crystal formation.
Filtration Method	Vacuum Filtration	-	To separate the purified crystals from the mother liquor.
Washing Solvent	Cold Hexane	10	mL
Drying Conditions	40-50°C under vacuum	-	To remove residual solvent.
Expected Yield	85-95	%	Typical recovery of purified material.
Purity (Post-Recrystallization)	>99	%	As determined by HPLC or NMR.

## Experimental Protocol

This protocol details the step-by-step procedure for the recrystallization of **7-Methoxyquinazoline**.

Materials:

- Crude **7-Methoxyquinazoline**
- Ethyl Acetate (ACS Grade or higher)
- Hexane (ACS Grade or higher)
- Erlenmeyer flask
- Heating mantle or hot plate with a water bath
- Condenser
- Buchner funnel and flask
- Filter paper
- Ice bath
- Spatula
- Glass stirring rod
- Drying oven or vacuum desiccator

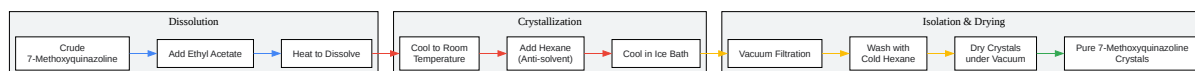
Procedure:

- Dissolution:
  - Place 5.0 g of crude **7-Methoxyquinazoline** into a 250 mL Erlenmeyer flask.
  - Add approximately 25 mL of ethyl acetate to the flask. Ethyl acetate is a commonly used solvent for the crystallization of quinazoline derivatives.[\[3\]](#)

- Fit the flask with a condenser to prevent solvent loss during heating.
- Gently heat the mixture to the boiling point of ethyl acetate (~77 °C) while stirring continuously until all the solid has dissolved. If the solid does not fully dissolve, add a minimal amount of additional hot ethyl acetate dropwise until a clear solution is obtained.
- Hot Filtration (Optional):
  - If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
- Crystallization:
  - Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  - Once the flask has reached room temperature, slowly add hexane as an anti-solvent in portions while gently swirling the flask. The addition of a less polar solvent like hexane will decrease the solubility of the polar **7-Methoxyquinazoline** and induce precipitation. Continue adding hexane until the solution becomes slightly turbid.
  - Place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
- Isolation of Crystals:
  - Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized filter paper.
  - Wet the filter paper with a small amount of cold hexane.
  - Pour the cold crystal slurry into the Buchner funnel and apply vacuum to collect the crystals.
  - Wash the collected crystals with a small amount (e.g., 10 mL) of cold hexane to remove any remaining mother liquor and soluble impurities.
- Drying:

- Transfer the purified crystals to a clean, pre-weighed watch glass or drying dish.
- Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
- Purity Assessment:
  - Determine the melting point of the recrystallized product and compare it to the literature value.
  - Assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

## Mandatory Visualization



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